(S)-Oxybutynin (S)-Oxybutynin Esoxybutynin is a 4-(diethylamino)but-2-yn-1-ol yhat has S configuration. In contrast to the (R)- enantiomer, esoxybutynin exhibits essentially no anticholinergic activity. It has a role as a muscarinic antagonist, a local anaesthetic and a calcium channel blocker. It is an enantiomer of a (R)-oxybutynin.
Brand Name: Vulcanchem
CAS No.: 119618-22-3
VCID: VC0040519
InChI: InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1
SMILES: CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol

(S)-Oxybutynin

CAS No.: 119618-22-3

Main Products

VCID: VC0040519

Molecular Formula: C22H31NO3

Molecular Weight: 357.5 g/mol

(S)-Oxybutynin - 119618-22-3

CAS No. 119618-22-3
Product Name (S)-Oxybutynin
Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1
Standard InChIKey XIQVNETUBQGFHX-JOCHJYFZSA-N
Isomeric SMILES CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O
SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Canonical SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Description Esoxybutynin is a 4-(diethylamino)but-2-yn-1-ol yhat has S configuration. In contrast to the (R)- enantiomer, esoxybutynin exhibits essentially no anticholinergic activity. It has a role as a muscarinic antagonist, a local anaesthetic and a calcium channel blocker. It is an enantiomer of a (R)-oxybutynin.
PubChem Compound 206530
Last Modified Dec 23 2021
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